molecular formula C14H7ClN2O6 B1202313 10-Chloro-1,4,6,9-tetrahydro-4,6-dioxopyrido(3,2-g)quinoline-2,8-dicarboxylic acid CAS No. 49635-52-1

10-Chloro-1,4,6,9-tetrahydro-4,6-dioxopyrido(3,2-g)quinoline-2,8-dicarboxylic acid

Cat. No.: B1202313
CAS No.: 49635-52-1
M. Wt: 334.67 g/mol
InChI Key: KCHNFJBUYMAXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Chloro-1,4,6,9-tetrahydro-4,6-dioxopyrido(3,2-g)quinoline-2,8-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H7ClN2O6 and its molecular weight is 334.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 299203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

49635-52-1

Molecular Formula

C14H7ClN2O6

Molecular Weight

334.67 g/mol

IUPAC Name

10-chloro-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid

InChI

InChI=1S/C14H7ClN2O6/c15-10-11-4(8(18)2-6(16-11)13(20)21)1-5-9(19)3-7(14(22)23)17-12(5)10/h1-3H,(H,16,18)(H,17,19)(H,20,21)(H,22,23)

InChI Key

KCHNFJBUYMAXKH-UHFFFAOYSA-N

SMILES

C1=C2C(=O)C=C(NC2=C(C3=C1C(=O)C=C(N3)C(=O)O)Cl)C(=O)O

Canonical SMILES

C1=C2C(=O)C=C(NC2=C(C3=C1C(=O)C=C(N3)C(=O)O)Cl)C(=O)O

Key on ui other cas no.

49635-52-1

Synonyms

10-chloro-1,4,6,9-tetrahydro-4,6-dioxopyrido(3,2-g)quinoline-2,8-dicarboxylic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.05 g. of the diester compound prepared in Example 6 is heated at reflux for 1 hour in 20 ml. of 5% sodium hydroxide. The mixture is cooled, 10 ml. of water added, and the pH adjusted to 3 with concentrated hydrochloric acid. The bright yellow diacid is collected by filtration. It has a melting point greater than 310° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.